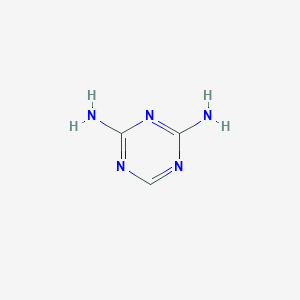

1,3,5-Triazine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5/c4-2-6-1-7-3(5)8-2/h1H,(H4,4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXTWGWHSMCWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074292 | |

| Record name | 1,3,5-Triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-08-5 | |

| Record name | 1,3,5-Triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formoguanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formoguanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIAZINE-2,4-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GN3JB7H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel 1,3,5-Triazine-2,4-Diamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (B166579) scaffold, a six-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Derivatives of this core structure, particularly 1,3,5-triazine-2,4-diamines, have garnered significant attention due to their wide-ranging pharmacological properties.[2] These compounds have shown promise as anticancer, antiviral, antibacterial, and antifungal agents.[1][2][3] This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel 1,3,5-triazine-2,4-diamine derivatives, with a focus on their potential as anticancer agents.

Synthetic Methodologies: A Green Chemistry Approach

The synthesis of this compound derivatives has evolved to include efficient and environmentally friendly methods. Microwave-assisted synthesis has emerged as a particularly valuable technique, often leading to shorter reaction times and higher yields compared to conventional heating methods.[4][5][6]

A prevalent and effective approach is the one-pot, three-component condensation reaction.[3][7][8][9] This method typically involves the reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine under microwave irradiation in the presence of an acid catalyst.[3][7][8][9] Subsequent treatment with a base promotes a Dimroth rearrangement and dehydrogenative aromatization to yield the final 6,N²-diaryl-1,3,5-triazine-2,4-diamine products.[3][7][8]

Another common strategy involves the sequential nucleophilic substitution of cyanuric chloride. This stepwise approach allows for the introduction of different amine substituents at the 2, 4, and 6 positions of the triazine ring, offering a high degree of molecular diversity. The order of nucleophilic addition is crucial, especially when incorporating different types of nucleophiles (e.g., O-type vs. N-type).[10] More sustainable protocols are also being developed, utilizing ultrasound-assisted methods and aqueous media to minimize the use of organic solvents.[11][12]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 6,N²-Diaryl-1,3,5-triazine-2,4-diamines

This protocol is adapted from a general method for the synthesis of a library of 6,N²-diaryl-1,3,5-triazine-2,4-diamine derivatives.[3][7][8]

Materials:

-

Cyanoguanidine

-

Substituted aromatic aldehyde

-

Substituted arylamine

-

Hydrochloric acid (HCl)

-

Ethanol (B145695) (EtOH)

-

Aqueous sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine cyanoguanidine (1.0 eq), the aromatic aldehyde (1.0 eq), the arylamine (1.0 eq), and a catalytic amount of hydrochloric acid in ethanol.

-

Seal the vessel and subject the mixture to microwave irradiation at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).

-

After cooling, add an aqueous solution of a base (e.g., 2M NaOH or K₂CO₃) to the reaction mixture.

-

Irradiate the mixture again under similar microwave conditions for an additional 10-20 minutes to promote rearrangement and aromatization.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the crude product.

-

Collect the precipitate by filtration, wash with water and a cold solvent (e.g., ethanol or diethyl ether).

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 6,N²-diaryl-1,3,5-triazine-2,4-diamine.

Characterization Techniques

The structural elucidation of newly synthesized this compound derivatives is crucial. A combination of spectroscopic techniques is typically employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to determine the number and types of protons, their chemical environment, and coupling interactions.

-

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

X-ray Crystallography:

-

Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information.[13][14]

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the presence of key functional groups, such as N-H and C=N bonds, which are characteristic of the triazine diamine core.[15]

Biological Activity and Structure-Activity Relationships

A significant body of research has focused on the anticancer properties of this compound derivatives.[3][13][16] These compounds have demonstrated cytotoxic activity against a range of human cancer cell lines, including breast, lung, colon, and melanoma.[3][12][16][17][18]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 19 | 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | Melanoma (MALME-3M) | 0.033 | [16] |

| 95 | Morpholine-substituted 1,3,5-triazine | Breast (MCF-7) | 1.0 | [3] |

| 96 | Morpholine-substituted 1,3,5-triazine | Breast (MCF-7) | 3.29 | [3] |

| 102 | 6,N²-Diaryl-1,3,5-triazine-2,4-diamine | Breast (MDA-MB-231) | 0.001 | [3] |

| 11 | 2-Amino-6-bromomethyl-4-(3,5,5-trimethyl-2-pyrazoline)-1,3,5-triazine | Various | -5.26 (log₁₀GI₅₀) | [13] |

| 11 (from ref 12) | Morpholine-functionalized 1,3,5-triazine | Colorectal (SW480) | 5.85 | [12] |

| 8e | N²-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analog | Lung (A549) | 0.050 | [17] |

| 9a | N²-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analog | Lung (A549) | 0.042 | [17] |

| 11e | 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analog | Lung (A549) | 0.028 | [17] |

| 3 | Morpholine-functionalized 1,3,5-triazine | HeLa | 2.21 | [19] |

| 3 | Morpholine-functionalized 1,3,5-triazine | HepG2 | 12.21 | [19] |

| 3 | Morpholine-functionalized 1,3,5-triazine | Breast (MDA-MB-231) | 15.83 | [19] |

| 3 | Morpholine-functionalized 1,3,5-triazine | Breast (MCF-7) | 16.32 | [19] |

| 11 (from ref 14) | 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine | Various | 1.51 - 2.60 | [18] |

Note: IC₅₀ is the half-maximal inhibitory concentration. GI₅₀ is the concentration for 50% growth inhibition.

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aryl rings significantly influence the antiproliferative potency. For instance, the presence of a 3,4,5-trimethoxyphenyl group at the 6-position of the triazine ring has been shown to dramatically increase potency and selectivity against triple-negative breast cancer cells.[3]

Visualizing the Workflow and Mechanisms

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of novel this compound derivatives.

Caption: A typical experimental workflow for the synthesis and evaluation of this compound derivatives.

Synthetic Scheme: One-Pot Microwave-Assisted Synthesis

This diagram outlines the key steps in the one-pot synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines.

Caption: One-pot, microwave-assisted synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines.

Postulated Signaling Pathway Inhibition

Many 1,3,5-triazine derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that are crucial for cancer cell proliferation and survival. One such pathway is the PI3K/mTOR pathway.

Caption: Inhibition of the PI3K/mTOR signaling pathway by 1,3,5-triazine derivatives.

Conclusion

Novel this compound derivatives represent a highly promising class of compounds for the development of new therapeutic agents, particularly in the field of oncology. The continuous development of efficient and sustainable synthetic methods, coupled with comprehensive characterization and biological evaluation, will undoubtedly lead to the discovery of new drug candidates with improved efficacy and selectivity. This guide provides a foundational understanding for researchers and drug development professionals to navigate the synthesis and characterization of this important class of molecules.

References

- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 6, N 2 -Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00643B [pubs.rsc.org]

- 8. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]

- 12. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of Substituted 1,3,5-Triazine-2,4-diamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of substituted 1,3,5-triazine-2,4-diamines, a class of heterocyclic compounds with significant therapeutic potential. This document details experimental protocols for their synthesis and evaluation and presents key data in a structured format to facilitate comparison and further research.

Introduction

Substituted 1,3,5-triazine-2,4-diamines are a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] Their therapeutic potential often stems from their ability to mimic the purine (B94841) structure, allowing them to interact with various biological targets. The physicochemical properties of these compounds, such as lipophilicity, solubility, and acidity/basicity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding and optimizing these properties is a key aspect of the drug discovery and development process.

Physicochemical Properties

The physicochemical properties of substituted 1,3,5-triazine-2,4-diamines are heavily influenced by the nature and position of their substituents. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their target-binding affinity.

Table 1: Physicochemical Properties of Representative 1,3,5-Triazine-2,4-diamines

| Compound ID | R1 Substituent | R2 Substituent | Molecular Weight ( g/mol ) | Calculated logP | pKa (Predicted) |

| 1 | H | H | 111.11 | -0.7 | 4.5 (strongest basic) |

| 2 | Cl | H | 145.55 | -0.1 | 3.8 (strongest basic) |

| 3 | CH3 | H | 125.14 | -0.2 | 4.8 (strongest basic) |

| 4 | Phenyl | H | 187.21 | 1.5 | 4.2 (strongest basic) |

| 5 | 3,4-dichlorophenyl | 6,6-dimethyl (dihydro) | 286.16 | 1.7 | Not Available |

Note: The logP and pKa values are primarily computed estimates from publicly available databases and may not reflect experimentally determined values.

Synthesis of Substituted 1,3,5-Triazine-2,4-diamines

A common and efficient method for the synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines is a one-pot, microwave-assisted, three-component reaction.[3]

Experimental Protocol: One-Pot Microwave-Assisted Synthesis

This protocol describes the synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine, an aromatic aldehyde, and an arylamine.

Materials:

-

Cyanoguanidine

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Arylamine (e.g., aniline)

-

Hydrochloric acid (HCl)

-

Aqueous sodium hydroxide (B78521) (NaOH)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine cyanoguanidine (1.0 mmol), the aromatic aldehyde (1.0 mmol), the arylamine (1.0 mmol), and ethanol (5 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (0.1 mmol).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 10-30 minutes).[4]

-

After cooling, add an excess of aqueous sodium hydroxide to the reaction mixture to induce rearrangement and aromatization.

-

The resulting precipitate is the desired 6,N2-diaryl-1,3,5-triazine-2,4-diamine.

-

Filter the solid, wash with water and a suitable organic solvent (e.g., cold ethanol), and dry under vacuum.

-

Purify the product by recrystallization or column chromatography if necessary.

Biological Activity and Signaling Pathways

Many substituted 1,3,5-triazine-2,4-diamines exhibit potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Inhibition of components of this pathway is a key strategy in cancer therapy.

Table 2: Biological Activity of Selected this compound Derivatives

| Compound ID | Target | Assay | IC50/GI50 | Cell Line | Reference |

| 5b | PIM1 Kinase | Kinase Assay | 1.18 µg/mL | - | [4] |

| 102 | - | Antiproliferative | 1 nM | MDA-MB-231 | [1] |

| Compound 11 | - | Antiproliferative | 5.85 µM | SW620 | [5] |

| Compound 5 | - | Antiproliferative | 43.12 µM / 32.83 µM | SW480 / SW620 | [5] |

Experimental Protocols for Biological Evaluation

Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, SW620)

-

Complete cell culture medium

-

Substituted this compound compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the triazine compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol: In Vitro PI3K/mTOR Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring kinase activity and inhibition.

Materials:

-

Recombinant PI3K and/or mTOR enzyme

-

Kinase-specific substrate (e.g., PIP2 for PI3K)

-

ATP

-

Assay buffer

-

Europium-labeled antibody (donor)

-

Acceptor molecule (e.g., allophycocyanin-labeled product-specific antibody)

-

Substituted this compound compounds

-

384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the triazine compounds in the assay buffer. Prepare a mixture of the kinase and its substrate.

-

Reaction Initiation: In a 384-well plate, add the triazine compound dilutions, followed by the kinase/substrate mixture. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and add the HTRF detection reagents (donor and acceptor antibodies).

-

Signal Reading: After another incubation period, read the plate on an HTRF-compatible reader, measuring the fluorescence at two different wavelengths.

-

Data Analysis: The ratio of the two fluorescence signals is used to determine the extent of the kinase reaction. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

Substituted 1,3,5-triazine-2,4-diamines represent a promising class of compounds with significant potential in drug discovery, particularly in the development of anticancer agents. Their biological activity is intricately linked to their physicochemical properties, which can be modulated through synthetic chemistry. The protocols and data presented in this guide offer a valuable resource for researchers in this field, providing a foundation for the design, synthesis, and evaluation of novel and more effective therapeutic agents. Further research focusing on the experimental determination of a broader range of physicochemical properties will be crucial for advancing the development of these compounds into clinical candidates.

References

- 1. 6, N 2 -Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00643B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpras.com [ijpras.com]

- 5. japsonline.com [japsonline.com]

Exploring 1,3,5-triazine-2,4-diamine as a scaffold for medicinal chemistry

An In-depth Technical Guide to 1,3,5-Triazine-2,4-Diamine as a Scaffold for Medicinal Chemistry

Introduction: The Privileged Scaffold

The 1,3,5-triazine (B166579) ring system, particularly with a 2,4-diamine substitution pattern, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] This heterocyclic core is of significant interest due to its structural resemblance to native purine (B94841) and pyrimidine (B1678525) nucleobases, allowing it to effectively mimic these structures and interact with a wide array of biological targets. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties.[3][4] The triazine nucleus offers a rigid framework with multiple points for substitution, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired therapeutic effects. This guide will delve into the synthesis, biological applications, and key experimental protocols associated with this versatile scaffold.

Synthetic Strategies and Methodologies

The most prevalent and versatile method for synthesizing substituted 2,4-diamino-1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the chlorine atoms at varying temperatures allows for a controlled, stepwise introduction of different amine nucleophiles.

Alternatively, "green" synthetic methods utilizing microwave irradiation have been developed to reduce reaction times, decrease solvent usage, and simplify work-up procedures.[5][6] One such method involves the reaction of dicyandiamide (B1669379) with various nitriles.[5][6]

General Synthetic Workflow: Stepwise Nucleophilic Substitution

The logical flow for creating a library of diverse 2,4,6-trisubstituted-1,3,5-triazines from cyanuric chloride is depicted below. This process relies on carefully controlling the reaction temperature to achieve regioselectivity.

Caption: Stepwise synthesis of substituted 1,3,5-triazines.

Experimental Protocols

Protocol 1: General Procedure for Stepwise Synthesis This protocol is adapted from common laboratory practices for the synthesis of 1,3,5-triazine derivatives.

-

First Substitution (0-5 °C): To a stirred solution of cyanuric chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetone, the first amine (1 equivalent) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.1 equivalents) are added dropwise while maintaining the temperature at 0-5 °C using an ice bath. The reaction is monitored by Thin Layer Chromatography (TLC) and is typically complete within 2-4 hours.

-

Second Substitution (Room Temperature): Upon completion of the first step, the second amine (1 equivalent) is added to the reaction mixture. The ice bath is removed, and the reaction is allowed to warm to room temperature. It is stirred for an additional 12-24 hours.

-

Third Substitution (Elevated Temperature): If a third, different substituent is desired, the third nucleophile (e.g., another amine, thiol, or alcohol) is added, and the reaction temperature is elevated to 80-120 °C, often under reflux, until the reaction is complete.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate (B1210297) and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Microwave-Assisted Synthesis from Biguanides This method provides a more rapid and often higher-yield route to certain triazine derivatives.[7]

-

Reaction Setup: A mixture of a biguanide (B1667054) hydrochloride derivative (1 equivalent), sodium methoxide (B1231860) or ethoxide (10-15 equivalents), and a corresponding ester (1.3-1.5 equivalents) is prepared in anhydrous methanol (B129727) in a microwave-safe vessel.[7]

-

Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation for a specified time (e.g., 10 minutes) and temperature (e.g., 130 °C).[7][8]

-

Purification: After cooling, the resulting crude mixture is typically suspended in boiling water and filtered to isolate the product, which can be further purified if necessary.[5]

Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and neurodegenerative diseases.

Anticancer Agents

Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[9] Targets include PI3K, mTOR, EGFR, VEGFR, and Dihydrofolate Reductase (DHFR).[10][11][12]

Case Study: Inhibition of Triple-Negative Breast Cancer

Several studies have focused on developing 1,3,5-triazine derivatives against aggressive cancer cell lines like MDA-MB-231 (triple-negative breast cancer).[1][13] Compound 4f from one such study demonstrated potent anti-proliferative activity, surpassing the parent compound imatinib.[13] This compound was shown to inhibit migration, invasion, and proliferation of MDA-MB-231 cells both in vitro and in vivo.[13]

Table 1: Antiproliferative Activity of Imamine-1,3,5-Triazine Derivatives against MDA-MB-231 Cells

| Compound | Key Substituents | IC50 (μM) |

| Imatinib (Control) | - | 35.50[13] |

| 4f | N²-allyl, N²-methyl | 6.25[13] |

| 4k | N²-cyclohexyl, N²-methyl | 8.18[13] |

Signaling Pathway: PI3K/mTOR Inhibition in Cancer

Many triazine derivatives function as dual PI3K/mTOR inhibitors, blocking a central pathway that promotes cell growth, proliferation, and survival in cancer.[11] Gedatolisib is a clinical trial candidate that operates through this mechanism.[1][2]

Caption: Inhibition of the PI3K/mTOR pathway by 1,3,5-triazine derivatives.

Protocol 3: MTT Assay for Antiproliferative Activity This is a standard colorimetric assay to measure cell viability.[13]

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized triazine derivatives for a set period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Agents for Neurodegenerative Diseases

The 1,3,5-triazine scaffold is also being explored for the treatment of Alzheimer's disease (AD).[14] Research efforts have targeted key enzymes implicated in AD pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE-1).[15]

Case Study: Multi-Target Agents for Alzheimer's Disease

Hybrid molecules combining the this compound core with other pharmacophores like benzimidazole (B57391) have been designed as potential multi-target agents for AD.[15] These compounds have shown promising inhibitory activities against AChE, BuChE, and BACE-1.[15]

Table 2: Enzyme Inhibition Data for Benzimidazole/1,3,5-Triazine-2,4-Diamine Hybrids

| Target Enzyme | Compound Series | IC50 Range (μM) |

| Acetylcholinesterase (AChE) | 38 | 6.80 - 27.87[15] |

| Butyrylcholinesterase (BuChE) | 38 | 1.91 - 27.07[15] |

| Beta-secretase 1 (BACE-1) | 14 | Good Inhibition Levels[15] |

| Data is generalized from findings on hybrid series.[15] |

Logical Relationship: Multi-Target Strategy in Alzheimer's Disease

A multi-target approach is considered highly beneficial for complex diseases like AD. A single compound based on the triazine scaffold can simultaneously address the cholinergic deficit (by inhibiting AChE/BuChE) and reduce amyloid plaque formation (by inhibiting BACE-1).

Caption: Multi-target inhibition strategy for Alzheimer's Disease.

Conclusion

The this compound scaffold represents a remarkably successful and enduring platform in medicinal chemistry. Its synthetic accessibility and inherent ability to interact with diverse biological targets have solidified its role in the development of novel therapeutics. The extensive research into its anticancer properties, particularly as kinase inhibitors, and its emerging potential in treating complex neurodegenerative diseases highlight its continued importance. Future work will undoubtedly involve the creation of even more sophisticated libraries through combinatorial chemistry and the exploration of this scaffold against new and challenging biological targets, further cementing its status as a truly privileged structure in drug discovery.

References

- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6, N 2 -Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00643B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives | Semantic Scholar [semanticscholar.org]

- 7. ijpras.com [ijpras.com]

- 8. ijpras.com [ijpras.com]

- 9. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08091A [pubs.rsc.org]

- 10. japsonline.com [japsonline.com]

- 11. mdpi.com [mdpi.com]

- 12. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 1,3,5-Triazine-2,4-Diamine Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (B166579) core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 1,3,5-triazine-2,4-diamine analogs have emerged as a particularly fruitful area of research, leading to the development of compounds with potent anticancer, antimicrobial, and kinase inhibitory properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to aid in the rational design of novel therapeutic agents.

Core Structure and Points of Diversification

The fundamental structure of this compound offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The primary points of diversification are the substituents at the C6 position and the amino groups at the C2 and C4 positions. Strategic modifications at these sites have been shown to significantly impact biological activity.

Structure-Activity Relationship Insights

SAR studies have revealed several key trends for different biological targets. The following sections summarize the findings for anticancer and kinase inhibitory activities, supported by quantitative data.

Anticancer Activity

This compound analogs have demonstrated significant potential as anticancer agents, with activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Imamine-1,3,5-triazine Derivatives [1]

| Compound | R | Ar | Cell Line | IC50 (μM) |

| 4f | Allyl | 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl | MDA-MB-231 | 6.25 |

| 4k | Cyclohexyl | 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl | MDA-MB-231 | 8.18 |

| Imatinib | - | - | MDA-MB-231 | 35.50 |

IC50: Half-maximal inhibitory concentration.

The data in Table 1 indicates that imamine-1,3,5-triazine derivatives show potent anti-proliferative activity against triple-negative breast cancer cells (MDA-MB-231), with compounds 4f and 4k being significantly more active than the parent compound, imatinib.[1] Further investigation revealed that compound 4f also inhibits migration, invasion, and adhesion of MDA-MB-231 cells.[1]

Table 2: Antiproliferative Activity of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines against Breast Cancer Cell Lines [2][3]

| Compound | Ar1 | Ar2 | Cell Line | GI50 (µM) |

| Example 1 | Phenyl | 4-Methoxyphenyl | MDA-MB-231 | >100 |

| Example 2 | 4-Chlorophenyl | 4-Methoxyphenyl | MDA-MB-231 | 1.8 |

| Example 3 | 4-Chlorophenyl | 3,4-Dimethoxyphenyl | MDA-MB-231 | 0.9 |

GI50: 50% growth inhibition.

A library of 126 compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold was synthesized and evaluated for antiproliferative properties against three breast cancer cell lines.[2][3] The most promising results were observed in the inhibition of the triple-negative MDA-MB-231 breast cancer cells.[2][3] These compounds were also found to be selective against cancer cells, not affecting the growth of the non-cancerous MCF-10A breast cell line.[2][3]

Kinase Inhibition

The 1,3,5-triazine scaffold has proven to be an effective template for the design of kinase inhibitors, which are crucial in cancer therapy.

PI3K/mTOR Inhibition:

A series of novel 1,3,5-triazine derivatives were synthesized and identified as potent dual inhibitors of PI3K/mTOR signaling.[4] Compound 6h from this series demonstrated significant inhibitory activity against PI3Kα and mTOR.[4] This compound induced G1 phase cell cycle arrest and apoptosis in HeLa cells and showed a reduction in tumor volume in a xenograft mouse model.[4]

Dihydrofolate Reductase (DHFR) Inhibition:

Certain 1,3,5-triazine derivatives have been designed as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a target for antifolate drugs.[5][6] Two series of tri-amino-substituted 1,3,5-triazine derivatives were synthesized and evaluated as cytotoxic agents against non-small cell lung cancer (A549).[5][6] Several of these compounds exhibited higher cytotoxic activity than methotrexate, a known DHFR inhibitor.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of this compound analogs.

Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines[2][3]

A one-pot, microwave-assisted method is employed for the synthesis of a library of 126 compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold.

Materials:

-

Cyanoguanidine

-

Aromatic aldehydes

-

Arylamines

-

Hydrochloric acid

-

Base (e.g., sodium hydroxide)

-

Microwave reactor

Procedure:

-

A mixture of cyanoguanidine, an aromatic aldehyde, and an arylamine is subjected to a three-component condensation reaction in the presence of hydrochloric acid under microwave irradiation.

-

Following the condensation, the reaction mixture is treated with a base.

-

This treatment promotes a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization to yield the final 6,N2-diaryl-1,3,5-triazine-2,4-diamine product.

In Vitro Antiproliferative Activity Assay (MTT Assay)[1]

The antiproliferative properties of the synthesized compounds are evaluated using the methyl thiazolyl tetrazolium (MTT) assay.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HeLa, A498)

-

Positive control (e.g., imatinib)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and the positive control.

-

After a specified incubation period (e.g., 72 hours), the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The medium is removed, and the formazan crystals are dissolved in DMSO.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

The IC50 values are calculated from the dose-response curves.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for cancer therapies.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by 1,3,5-triazine analogs.

General Experimental Workflow for SAR Studies

This diagram outlines the typical process for conducting SAR studies on novel chemical compounds.

Caption: A typical experimental workflow for the SAR-guided development of novel therapeutic agents.

This guide provides a comprehensive overview of the structure-activity relationships of this compound analogs, offering valuable insights for researchers in the field of drug discovery and development. The presented data, protocols, and visualizations serve as a foundation for the rational design of new and more effective therapeutic agents based on this versatile chemical scaffold.

References

- 1. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 6, N 2 -Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00643B [pubs.rsc.org]

- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

1,3,5-Triazine-2,4-Diamine Derivatives: A Technical Guide to Their Potential as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (B166579) scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities. Among these, 1,3,5-triazine-2,4-diamine derivatives have garnered significant attention for their potential as potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This technical guide provides an in-depth overview of the current landscape of this compound derivatives as kinase inhibitors, focusing on their activity against key oncogenic kinases, the experimental methodologies used for their evaluation, and the signaling pathways they modulate.

Quantitative Analysis of Kinase Inhibition

The following tables summarize the inhibitory activities of representative this compound derivatives against various kinases and cancer cell lines. This data highlights the potency and, in some cases, the selectivity of these compounds.

Table 1: Inhibitory Activity against Epidermal Growth Factor Receptor (EGFR)

| Compound ID | Structure | Target Kinase | IC50/Ki | Cell Line | Antiproliferative Activity (IC50) | Reference |

| 4f | N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | EGFR | 61 nM | HCT-116 | 0.50 µM | [1] |

| 1d | Not specified in abstract | EGFR-TK | 0.44 nM (Ki) | MDA-MB-231, BT474, MCF7 | Not specified | [2] |

| 13c | (R)-4-((4-(3-methoxyphenoxy)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-yl)amino)benzonitrile | EGFR-TK | Not specified | MCF-7, A549 | 8.04 µM, 12.24 µM | [3] |

Table 2: Inhibitory Activity against PI3K/mTOR Pathway

| Compound ID | Structure | Target Kinase(s) | IC50 | Cell Line | Antiproliferative Activity (IC50) | Reference |

| 6h | Not specified in abstract | PI3Kα, mTOR | Not specified | HeLa | Potent | [4] |

| PQR309 | 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | Pan-Class I PI3K, mTOR | Not specified | Not specified | Not specified | [5] |

| 13g | Substituted 2-(thiophen-2-yl)-1,3,5-triazine | PI3Kα, mTOR | 525 nM (PI3Kα), 48 nM (mTOR) | A549, MCF-7, HeLa | 0.20 µM, 1.25 µM, 1.03 µM | [6] |

| 3 | 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | PI3K, mTOR | 3.41 nM (PI3K), 8.45 nM (mTOR) | MDA-MB-321, MCF-7, HeLa, HepG2 | 15.83 µM, 16.32 µM, 2.21 µM, 12.21 µM | [7] |

| 13 | 1,3,5-triazine derivative | PI3Kα | 1.2 nM | HCT-116, U87-MG | 0.83 µM, 1.25 µM | [8] |

Table 3: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

| Compound ID | Structure | Target Kinase(s) | IC50 | Cell Line | Antiproliferative Activity | Reference |

| 20 | [1][4][9]triazine-pyridine biheteroaryl | CDK1, CDK2, CDK5, CDK4, CDK6, CDK7 | 0.021 µM (CDK1) | HeLa, HCT-116, U937, A375 | Potent | [10][11] |

Key Signaling Pathways Targeted

The primary mechanism of action for many of these this compound derivatives involves the inhibition of the EGFR/PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.

Figure 1: Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of potential kinase inhibitors. Below are generalized methodologies for key assays cited in the literature.

Kinase Inhibition Assays

Objective: To determine the in vitro potency of a compound against a specific kinase.

General Workflow:

Figure 2: Generalized workflow for an in vitro kinase inhibition assay.

Detailed Methodology (Example: ADP-Glo™ Kinase Assay for EGFR):

-

Reagent Preparation:

-

Prepare a stock solution of the 1,3,5-triazine derivative in 100% DMSO.

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute the recombinant EGFR enzyme and the polypeptide substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer.

-

Prepare a solution of ATP in the kinase buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the test compound at various concentrations.

-

Add the diluted EGFR enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and substrate solution to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature to stabilize the signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2][12]

-

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

General Workflow:

Figure 3: Generalized workflow for an MTT cell viability assay.

Detailed Methodology:

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., HCT-116, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1,3,5-triazine derivative in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

-

Incubation and Assay:

-

Incubate the plates for 48 to 72 hours.

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.[3][4][5]

-

Western Blotting

Objective: To detect and quantify the levels of specific proteins in cell lysates, often to confirm the on-target effect of a kinase inhibitor by observing changes in the phosphorylation status of downstream substrates.

General Workflow:

Figure 4: Generalized workflow for Western blotting.

Detailed Methodology:

-

Sample Preparation:

-

Treat cultured cancer cells with the 1,3,5-triazine derivative at a specific concentration for a defined period.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

-

Determine the protein concentration of each lysate using a method such as the bicinchoninic acid (BCA) assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., total Akt, phospho-Akt, total EGFR, phospho-EGFR) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP on the secondary antibody will catalyze a reaction that produces light.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using densitometry software to quantify the relative protein levels. A loading control, such as β-actin or GAPDH, should be used to normalize for differences in protein loading.[4][13]

-

Conclusion

This compound derivatives represent a promising class of kinase inhibitors with demonstrated activity against several key oncogenic targets. The data presented in this guide underscore the potential of this scaffold in the development of novel anticancer therapeutics. The detailed experimental protocols provide a foundation for researchers to further explore the structure-activity relationships and mechanisms of action of these compounds. Future work in this area will likely focus on optimizing the potency and selectivity of these derivatives, as well as evaluating their in vivo efficacy and safety profiles. The continued investigation of this chemical class holds significant promise for advancing the field of targeted cancer therapy.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. atcc.org [atcc.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. medium.com [medium.com]

Unraveling the Molecular Mechanisms of Bioactive 1,3,5-Triazine-2,4-diamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate mechanisms of action of bioactive 1,3,5-triazine-2,4-diamine derivatives, a class of compounds demonstrating significant therapeutic potential. This document provides a comprehensive overview of their anticancer and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Bioactivities and Quantitative Data

1,3,5-Triazine-2,4-diamines have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The primary areas of investigation include their potent anticancer and antimicrobial effects.

Anticancer Activity

These compounds have shown significant efficacy against a range of cancer cell lines. The primary mechanism of action for their anticancer properties is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as dihydrofolate reductase (DHFR).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4f | MDA-MB-231 (Breast) | 6.25 | [1] |

| Compound 4k | MDA-MB-231 (Breast) | 8.18 | [1] |

| Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 | [1] |

| Compound 19 | MALME-3 M (Melanoma) | 0.033 | [2] |

Antimicrobial Activity

The antimicrobial potential of 1,3,5-triazine-2,4-diamines has been demonstrated against various bacterial and fungal pathogens. Their mode of action can involve the inhibition of essential microbial enzymes like urease.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 7b | Klebsiella pneumoniae | 100 | [3] |

| Compound 6a | Proteus mirabilis | 12.5 | [3] |

| Compound 6g | Proteus mirabilis | 6.25 | [3] |

| Compound 8 | Proteus mirabilis | 6.25 | [3] |

| Compound 6c | Candida albicans | 12.5 | [3] |

| Compound 7b | Candida albicans | 25 | [3] |

| Compound 7c | Candida albicans | 12.5 | [3] |

Key Mechanisms of Action

The therapeutic effects of 1,3,5-triazine-2,4-diamines are underpinned by their ability to modulate specific biological pathways and inhibit crucial enzymes.

Dihydrofolate Reductase (DHFR) Inhibition

A prominent mechanism for the anticancer and some antimicrobial activities of these compounds is the inhibition of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA synthesis and cell proliferation. By inhibiting DHFR, these triazine derivatives disrupt DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

Urease Inhibition

Certain bioactive 1,3,5-triazine-2,4-diamines exhibit antimicrobial activity by inhibiting urease. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In pathogenic microorganisms such as Helicobacter pylori and Proteus mirabilis, urease activity is a key virulence factor. The production of ammonia neutralizes the acidic environment of the stomach, allowing H. pylori to survive, and contributes to the formation of urinary stones in infections caused by P. mirabilis. Inhibition of urease reduces the pathogenicity of these organisms.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of 1,3,5-triazine-2,4-diamines are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.

Protocol:

-

Prepare Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm. An inhibitor of DHFR will slow down the rate of this decrease.

Protocol:

-

Reagent Preparation: Prepare solutions of DHFR enzyme, DHF, and NADPH in an appropriate assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Reaction Mixture: In a 96-well UV-transparent plate, add the assay buffer, DHFR enzyme, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding NADPH and DHF to the wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the inhibitor. Determine the percent inhibition relative to a control with no inhibitor and calculate the IC50 value.

Urease Inhibition Assay

This assay determines the inhibitory effect of compounds on the urease enzyme.

Principle: Urease hydrolyzes urea to produce ammonia, which increases the pH of the medium. The change in pH can be detected using a pH indicator (e.g., phenol (B47542) red), or the amount of ammonia produced can be quantified using the Berthelot (indophenol) method, where ammonia reacts with phenol and hypochlorite (B82951) to form a colored indophenol (B113434) product.

Protocol (Berthelot Method):

-

Reagent Preparation: Prepare solutions of urease enzyme, urea, and the reagents for the Berthelot method (phenol-nitroprusside and alkaline hypochlorite).

-

Reaction Mixture: In a 96-well plate, add the assay buffer (e.g., phosphate buffer, pH 7.4), urease enzyme, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate Reaction: Add the urea solution to each well to start the enzymatic reaction and incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Color Development: Stop the reaction and initiate color development by adding the phenol-nitroprusside and alkaline hypochlorite reagents. Incubate for a further period (e.g., 30 minutes) at 37°C.

-

Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of approximately 630 nm.

-

Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound relative to a control without any inhibitor and determine the IC50 value.

References

Discovery of 1,3,5-triazine-2,4-diamine based compounds for neurodegenerative diseases

An In-depth Technical Guide to the Discovery of 1,3,5-Triazine-2,4-Diamine Based Compounds for Neurodegenerative Diseases

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. The development of effective therapeutic agents is a key focus of current research. Among the diverse chemical scaffolds being investigated, this compound has emerged as a promising core structure for the design of multi-target ligands aimed at combating the complex pathologies of these disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel this compound based compounds, with a particular focus on their potential as inhibitors of key enzymes implicated in Alzheimer's disease.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activities of various this compound derivatives against key enzymes in Alzheimer's disease pathology.

Table 1: Inhibitory Activity of Benzimidazole/1,3,5-triazine-2,4-diamine Hybrids [1][2]

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) | BACE1 IC50 (μM) |

| 9a | - | 45.17 ± 1.65 | 13.80 ± 2.02 |

| 9b | - | 38.21 ± 0.72 | 24.54 ± 1.96 |

| 9c | 19.01 ± 0.57 | 12.69 ± 1.79 | 32.35 ± 2.38 |

| 9f | 21.09 ± 1.89 | 13.17 ± 0.36 | 49.67 ± 1.43 |

| 9i | 42.75 ± 0.38 | 25.43 ± 1.16 | - |

| 9l | 27.19 ± 1.05 | 11.23 ± 2.07 | - |

Table 2: Inhibitory Activity of Other 1,3,5-Triazine Derivatives [3][4]

| Compound Series | Target Enzyme | Most Active Compound | IC50 (μM) |

| Nitrogen Mustard Analogs | AChE | 31 | 0.051 ± 0.001 |

| BACE-1 | 9.00 ± 0.22 | ||

| AChE | 32 | 0.055 ± 0.001 | |

| BACE-1 | 11.09 ± 2.29 | ||

| β-Carboline Hybrids | BuChE | - | 1.0 ± 0.1 to 18.8 ± 3.8 |

| 1,3,5-Triazine-1,2,4-triazine Hybrids | AChE | - | 6.80 ± 0.14 to 27.87 ± 0.26 |

| BuChE | - | 1.91 ± 0.12 to 27.07 ± 0.24 | |

| Coumarin Derivatives | AChE | 49 | 0.018 ± 0.011 |

Experimental Protocols

General Synthesis of 6,N²-Diaryl-1,3,5-triazine-2,4-diamines[5]

A one-pot, microwave-assisted method is commonly employed for the synthesis of a library of 6,N²-diaryl-1,3,5-triazine-2,4-diamine compounds.

-

Three-Component Condensation: Cyanoguanidine, various aromatic aldehydes, and arylamines are subjected to a three-component condensation reaction. This is typically carried out in the presence of hydrochloric acid under focused microwave irradiation.

-

Rearrangement and Aromatization: Following the initial condensation, the reaction mixture is treated with a base. This promotes a rearrangement of the dihydrotriazine ring and its subsequent dehydrogenative aromatization to yield the final this compound scaffold.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of the synthesized compounds against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is determined using established protocols.

AChE and BuChE Inhibition Assay (Ellman's Method)

-

Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) and BuChE (from equine serum), along with their respective substrates acetylthiocholine (B1193921) iodide (ATCI) and butyrylthiocholine (B1199683) iodide (BTCI), are prepared in phosphate (B84403) buffer.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the respective enzyme, the test compound at various concentrations, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

-

Initiation and Measurement: The reaction is initiated by the addition of the substrate (ATCI or BTCI). The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

-

IC50 Determination: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

BACE1 Inhibition Assay (FRET-Based)

-

Assay Principle: A common method for measuring BACE1 activity is a fluorescence resonance energy transfer (FRET) assay. A specific peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

-

Reaction: BACE1 cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

-

Procedure: The assay is conducted in a 96-well plate. The reaction mixture includes BACE1, the FRET substrate, and the test compound at various concentrations in an appropriate buffer.

-

Measurement and Analysis: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the BACE1 activity. The IC50 value is calculated similarly to the cholinesterase assays.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Alzheimer's Disease

The this compound derivatives discussed are primarily designed to target key aspects of the cholinergic and amyloid hypotheses of Alzheimer's disease.

References

- 1. Synthesis and biological evaluation of benzimidazoles/1,3,5-triazine-2,4-diamine hybrid compounds: a new class of multifunctional alzheimer targeting agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of benzimidazoles/1,3,5-triazine-2,4-diamine hybrid compounds: a new class of multifunctional alzheimer targeting agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Unlocking the Anticancer Potential of Novel 1,3,5-Triazine-2,4-Diamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1,3,5-triazine (B166579) core has emerged as a privileged structure, with several derivatives demonstrating significant therapeutic potential. This technical guide delves into the anticancer promise of a specific class of these compounds: novel 1,3,5-triazine-2,4-diamine derivatives. These molecules have shown remarkable activity against a range of cancer cell lines, often targeting key signaling pathways implicated in tumor growth and survival. This document provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to aid researchers in this critical field.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of novel this compound derivatives has been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, and the data presented below summarizes the potent and sometimes selective activity of these compounds.

Table 1: Antiproliferative Activity of Imamine-1,3,5-triazine Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 4f | MDA-MB-231 (Breast Cancer) | 6.25 | Imatinib | 35.50 |

| 4k | MDA-MB-231 (Breast Cancer) | 8.18 | Imatinib | 35.50 |

Data sourced from a study on the design, synthesis, and anticancer evaluation of imamine-1,3,5-triazine derivatives, which demonstrated selectivity against triple-negative MDA-MB-231 breast cancer cells.[1]

Table 2: Cytotoxicity of Piperidine-Substituted this compound Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 4b | MCF-7 (Breast Cancer) | 3.29 | Tamoxifen | 5.12 |

| 4b | HCT-116 (Colon Cancer) | 3.64 | Tamoxifen | 26.41 |

| 4c | MCF-7 (Breast Cancer) | 4.63 | Tamoxifen | 5.12 |

| 4c | HCT-116 (Colon Cancer) | 5.60 | Tamoxifen | 26.41 |

These compounds, featuring a piperidine (B6355638) ring, exhibited potent anti-proliferative activity compared to the reference compound tamoxifen.[2]

Table 3: Activity of Pyrazolyl-s-triazine Derivatives Against Various Cancer Cell Lines

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |

| 4f | 4.53 ± 0.30 | 0.50 ± 0.080 | 3.01 ± 0.49 |

| 5c | 2.29 ± 0.92 | - | - |

| 5d | - | 3.66 ± 0.96 | 5.42 ± 0.82 |

This series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives showed promising activity against multiple cancer cell lines.[3]

Table 4: Kinase Inhibitory Activity of 1,3,5-Triazine Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| 4f | EGFR | 61 | Erlotinib | 69 |

| 5d | EGFR | 98 | Erlotinib | - |

| 5c | EGFR | 102 | Erlotinib | - |

| 13c | EGFR | 8040 (MCF-7), 12240 (A549) | - | - |

Compound 4f demonstrated potent EGFR inhibitory activity comparable to the standard drug Erlotinib.[3] Compound 13c also showed EGFR-targeted cytotoxicity.[4]

Key Experimental Protocols

Reproducibility is paramount in scientific research. To this end, this section provides detailed methodologies for the key in vitro assays used to characterize the anticancer potential of this compound derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-